molecular formula C22H23N3O5S B3465940 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3465940
M. Wt: 441.5 g/mol
InChI Key: LJSXNVWWEGVISY-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzenesulfonyl group, a dimethoxyanilino moiety, and a pyridin-2-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride to form the intermediate 3,4-dimethoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with pyridin-2-ylmethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and recrystallization techniques are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, facilitating the cleavage of amide bonds. This interaction is crucial for its role as a catalyst in various chemical reactions. The molecular pathways involved include coordination with transition metal ions and the subsequent activation of the amide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and dimethoxyanilino groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-20-12-11-18(14-21(20)30-2)25(31(27,28)19-9-4-3-5-10-19)16-22(26)24-15-17-8-6-7-13-23-17/h3-14H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSXNVWWEGVISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(pyridin-2-ylmethyl)acetamide

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